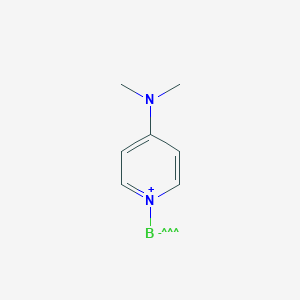
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a pyridinium ion substituted with a dimethylamino group and a trihydroborate anion. Its structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-(dimethylamino)pyridine with a borane source. One common method is to dissolve 4-(dimethylamino)pyridine in an appropriate solvent, such as dichloromethane, and then add a borane complex, such as borane-tetrahydrofuran. The reaction mixture is stirred under controlled conditions to ensure complete reaction, and the product is isolated by evaporation of the solvent and recrystallization from a suitable solvent mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate undergoes several types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in various organic transformations.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols, while in substitution reactions, it can introduce the dimethylamino group into various substrates .
Scientific Research Applications
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and substitution reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism by which (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate exerts its effects involves the interaction of the pyridinium ion with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a range of chemical reactions. The trihydroborate anion acts as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound that is widely used as a nucleophilic catalyst in organic synthesis.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another trihydroborate compound with similar reducing properties but different structural features.
Uniqueness
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is unique due to the combination of the pyridinium ion and the trihydroborate anion. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to participate in both reduction and substitution reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10BN2 |
|---|---|
Molecular Weight |
132.98 g/mol |
InChI |
InChI=1S/C7H10BN2/c1-9(2)7-3-5-10(8)6-4-7/h3-6H,1-2H3 |
InChI Key |
IYACUBKWUCPHQA-UHFFFAOYSA-N |
Canonical SMILES |
[B-][N+]1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13331915.png)

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)

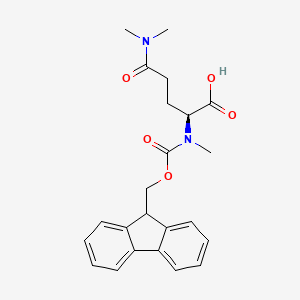
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
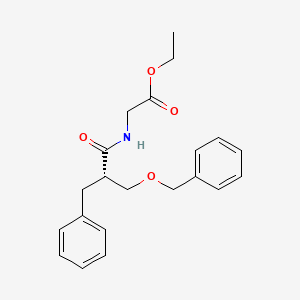
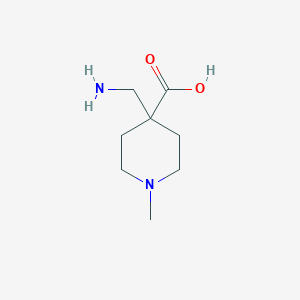
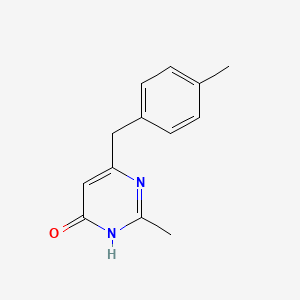
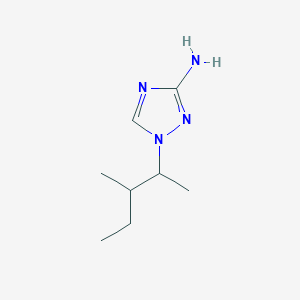
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)

![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
